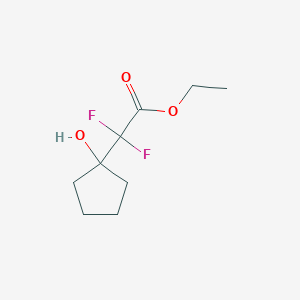
N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide, also known as BZML, is a small molecule that has been synthesized and studied for its potential use in scientific research. BZML is a selective agonist of the G protein-coupled receptor 55 (GPR55), which is a member of the cannabinoid receptor family. In recent years, there has been growing interest in the potential therapeutic applications of GPR55 agonists, and BZML has been identified as a promising candidate for further study.
Scientific Research Applications
Antioxidant Activity
Benzamides, including the compound , have been investigated for their antioxidant potential. In vitro studies have demonstrated that some synthesized benzamide derivatives exhibit effective total antioxidant activity, free radical scavenging, and metal chelating properties. These properties are crucial for combating oxidative stress and preventing cellular damage .
Antibacterial Properties
The same benzamide compound has been evaluated for its antibacterial activity. In vitro tests revealed its efficacy against both gram-positive and gram-negative bacteria. Researchers compared its performance with that of standard antibacterial drugs. Understanding the mechanisms behind its antibacterial effects can inform the development of novel antimicrobial agents .
Drug Discovery
Amide compounds, including benzamides, play a pivotal role in drug discovery. Their diverse chemical structures make them valuable candidates for potential drug development. Researchers explore their pharmacological properties, such as anti-tumor, anti-microbial, and anti-inflammatory effects. Investigating this compound’s interactions with biological targets could lead to novel therapeutic agents .
Industrial Applications
Beyond medicine, benzamides find applications in various industrial sectors. They contribute to the plastic, rubber, paper, and agricultural industries. Their versatility makes them useful in manufacturing processes and material science .
Anti-Platelet Activity
Amide derivatives, including those related to benzamides, have demonstrated anti-platelet activity. Understanding their effects on platelet aggregation and clotting mechanisms is essential for cardiovascular health and disease prevention .
Biological Molecules and Proteins
Amides are structural components found in biological molecules, proteins, and synthetic intermediates. Investigating the interactions of this benzamide compound with proteins or other biomolecules could reveal novel biological functions or pathways .
properties
IUPAC Name |
N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2OS/c1-19-14-20(2)16-22(15-19)26(29)27-12-13-28-17-25(23-10-6-7-11-24(23)28)30-18-21-8-4-3-5-9-21/h3-11,14-17H,12-13,18H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETCHCPKAORYII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


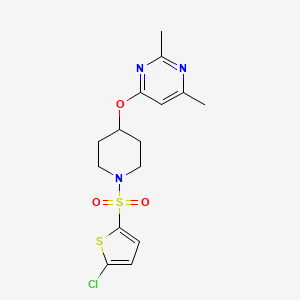


![9-(2,3-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2430684.png)
![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2430685.png)
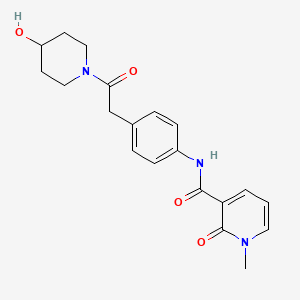
![5-chloro-2-(methylsulfanyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide](/img/structure/B2430687.png)
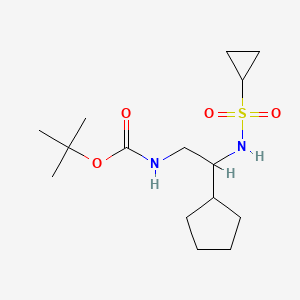
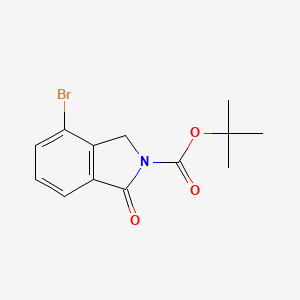
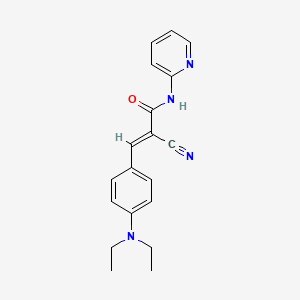
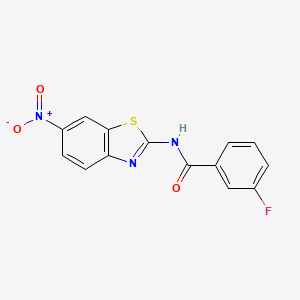
![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2430697.png)
